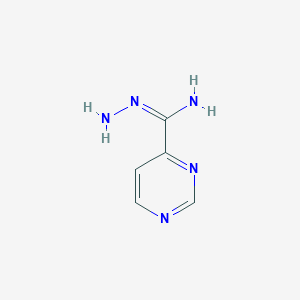
N-aminopyrimidine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-aminopyrimidine-4-carboximidamide” is a chemical compound with the molecular formula C5H7N5 . It is listed in databases such as PubChem and Sigma-Aldrich .
Synthesis Analysis
There are several methods for synthesizing aminopyrimidine derivatives. For instance, one study discusses the design, synthesis, and anti-proliferative activity of new aminopyrimidine derivatives structurally related to RDS 3442 obtained by carrying out substitutions at position 6 of the pyrimidine core and/or on the 2-aniline ring .Molecular Structure Analysis
The molecular structure of “N-aminopyrimidine-4-carboximidamide” can be found in databases like PubChem. It has a molecular weight of 137.14 g/mol .Chemical Reactions Analysis
Aminopyrimidines are known to have various chemical and biological applications. They continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-aminopyrimidine-4-carboximidamide” can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidine derivatives, including N-aminopyrimidine-4-carboximidamide, have been extensively studied for their anti-inflammatory properties. These compounds are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . The structure–activity relationships (SARs) of pyrimidines suggest that modifications to the pyrimidine core can enhance anti-inflammatory activity with minimal toxicity .
Anticancer Research
Pyrimidine derivatives play a crucial role in anticancer research due to their presence in DNA and RNA structures. They have been found to possess activities against various cancer types, including leukemia, breast cancer, and idiopathic pulmonary fibrosis . N-aminopyrimidine-4-carboximidamide could serve as a scaffold for developing novel anticancer agents, leveraging its ability to interact with biological targets involved in cancer progression .
Antimicrobial and Antiviral Activities
The structural diversity of pyrimidine compounds allows them to be effective in antimicrobial and antiviral applications. They have shown potential in combating a range of pathogens, including bacteria, viruses, and fungi . Research into N-aminopyrimidine-4-carboximidamide could lead to the development of new drugs that address drug-resistant strains of microbes and viruses .
Neurological Disorders and Chronic Pain
Pyrimidine-based drugs have been associated with treatments for neurological disorders and chronic pain management . The electron-rich aromatic heterocycle of pyrimidines, including N-aminopyrimidine-4-carboximidamide, can be optimized to interact with central nervous system receptors, potentially leading to new therapies for these conditions .
Diabetes Mellitus Treatment
The versatility of the pyrimidine scaffold extends to the treatment of diabetes mellitus. Pyrimidine derivatives have been explored for their role in modulating blood sugar levels and improving insulin sensitivity . N-aminopyrimidine-4-carboximidamide could contribute to the synthesis of drugs that offer better control over glycemic indices with fewer side effects .
Cardiovascular Research
In cardiovascular research, pyrimidine derivatives are investigated for their potential as heart disease therapeutics. They may function as inhibitors of enzymes like HMG-CoA reductase or as modulators of receptors involved in vascular relaxation . N-aminopyrimidine-4-carboximidamide’s adaptable structure makes it a candidate for developing drugs that target cardiovascular diseases .
Wirkmechanismus
Target of Action
N-aminopyrimidine-4-carboximidamide, also known as Pyrimidine-4-carboximidhydrazide, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It’s known that pyrimidine derivatives exert their activity via diverse mechanisms . For instance, some pyrimidines exhibit potent anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream
Result of Action
It’s known that pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Eigenschaften
IUPAC Name |
N'-aminopyrimidine-4-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFRZVPXBWKTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CN=C1/C(=N/N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-aminopyrimidine-4-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

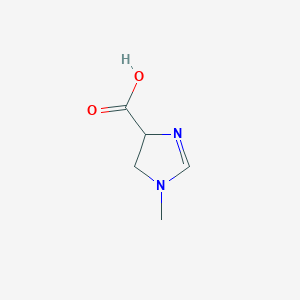
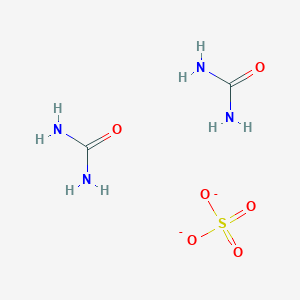
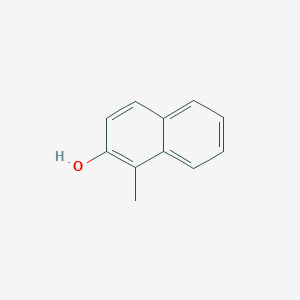
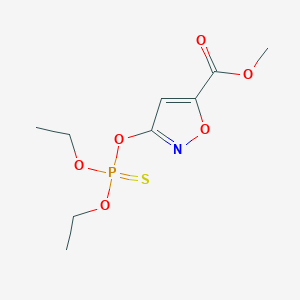
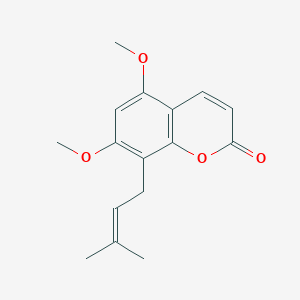
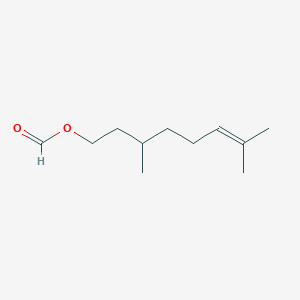
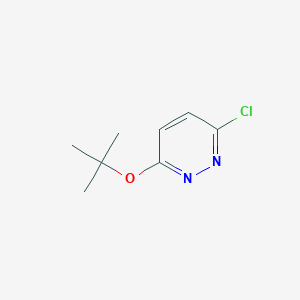

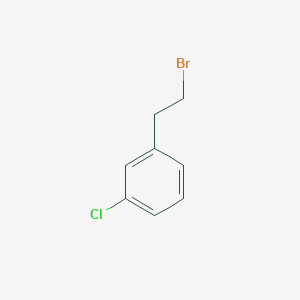
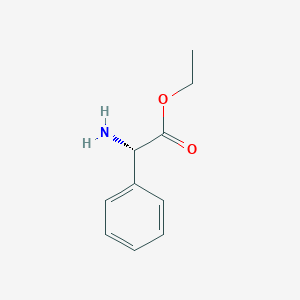
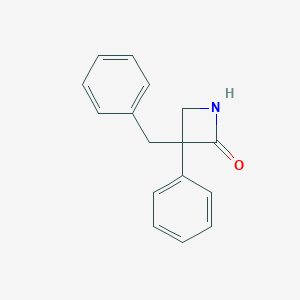
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
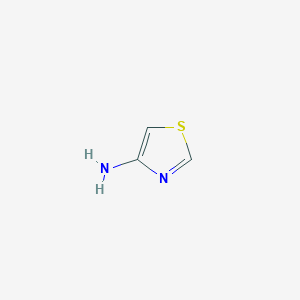
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)